molecular formula C9H7Cl2NO4 B2548379 Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate CAS No. 88135-25-5

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate

Cat. No. B2548379
Key on ui cas rn: 88135-25-5
M. Wt: 264.06
InChI Key: UYXKZLNFKXTYHE-UHFFFAOYSA-N
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Patent
US08030311B2

Procedure details

Concentrated sulfuric acid (2 mL, 37.33 mmol, 0.73 equiv) is added dropwise to a solution of (2,6-dichloro-4-nitro-phenyl)-acetic acid (EP 87218) (14.2 g, 51.1 mmol) in MeOH (500 mL). The resulting brown solution is stirred for 6 h at reflux. The reaction mixture is allowed to cool to rt and concentrated in vacuo. The residue is dissolved in EtOAc (400 mL) and a bit of water, washed with a saturated aqueous solution of NaHCO3, dried (Na2SO4), filtered and concentrated. Purification of the crude product by silica gel column chromatography (Hexane/EtOAc, 2:1→1:1) provides the title compound as a yellow solid: ES-MS: 262.1/264.1 [M+H]+; tR=3.78 min (System 2); Rf=0.40 (Hexane/EtOAc, 2:1).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([Cl:16])[C:8]=1[CH2:17][C:18]([OH:20])=[O:19].[CH3:21]O>>[CH3:21][O:19][C:18](=[O:20])[CH2:17][C:8]1[C:7]([Cl:6])=[CH:12][C:11]([N+:13]([O-:15])=[O:14])=[CH:10][C:9]=1[Cl:16]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
14.2 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)CC(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting brown solution is stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in EtOAc (400 mL)
WASH
Type
WASH
Details
a bit of water, washed with a saturated aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by silica gel column chromatography (Hexane/EtOAc, 2:1→1:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(CC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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